molecular formula C19H18F5NO3 B2566581 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 306976-98-7

2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2566581
CAS No.: 306976-98-7
M. Wt: 403.349
InChI Key: INDHORPKAXHFCV-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C24H20F13NO4 . This molecule features a complex structure incorporating a 4-tert-butylphenoxy group and a 4-(trifluoromethoxy)phenylamino moiety linked through a difluoroacetamide bridge. The specific research applications, mechanism of action, and biological or chemical activity for this exact compound are not detailed in the current literature. Compounds with tert-butylphenoxy groups are of significant interest in various chemical research areas. For instance, related tert-butylphenoxy compounds have been investigated for use as protective groups in nucleoside chemistry and as key components in the synthesis of sterically congested Lewis acid catalysts for selective organic reactions, such as the Prins reaction . Furthermore, the presence of multiple fluorine atoms and the trifluoromethoxy substituent suggests potential as a building block in medicinal chemistry and agrochemical research, as these groups are known to modulate the properties of bioactive molecules . Researchers are exploring this compound for its potential in developing new chemical entities and materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5NO3/c1-17(2,3)12-4-8-14(9-5-12)27-18(20,21)16(26)25-13-6-10-15(11-7-13)28-19(22,23)24/h4-11H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDHORPKAXHFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-tert-butylphenol with 2,2-difluoroacetyl chloride to form 2-(4-tert-butylphenoxy)-2,2-difluoroacetyl chloride. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 339010-98-9) Structure: Replaces tert-butyl with chloro and methyl groups. Molecular Formula: C16H11ClF5NO3. Molecular Weight: 395.71 g/mol. Key Differences: Reduced steric bulk (methyl vs. tert-butyl) may lower lipophilicity (ClogP ~3.8 vs. ~4.5 for the target compound). The chloro group could enhance electrophilicity but reduce metabolic stability compared to tert-butyl .

tert-Butylphenoxy Derivatives with Varied Aromatic Substituents

  • N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide Structure: Retains tert-butylphenoxy but replaces trifluoromethoxyphenyl with amino-methylphenyl. Molecular Formula: C19H24N2O2. Molecular Weight: 312.41 g/mol. ~0.1 mg/mL for the target). Likely shifts target selectivity toward amine-sensitive receptors .
  • 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide Structure: Incorporates a chromen-4-one ring and 2-(trifluoromethyl)phenyl. Molecular Formula: C28H24F3NO5. Molecular Weight: 527.49 g/mol. Higher molecular weight may reduce blood-brain barrier permeability .

Heterocyclic Derivatives

  • 2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide Structure: Adds a triazole-thioether bridge and dichlorophenyl. Molecular Formula: C29H28Cl2N4O2S. Molecular Weight: 583.53 g/mol. Dichlorophenyl enhances hydrophobicity (ClogP ~5.2) .
  • 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

    • Structure : Features a pyrimidoindole core.
    • Molecular Formula : C25H16F4N4O3S.
    • Molecular Weight : 552.48 g/mol.
    • Key Differences : The fused heterocycle may intercalate into DNA or inhibit topoisomerases, suggesting anticancer applications. Reduced solubility due to planar structure .

Physicochemical Comparison

Compound ClogP Molecular Weight (g/mol) Solubility (mg/mL) Melting Point (°C)
Target Compound 4.5 427.35 0.1 75–84*
CAS 339010-98-9 3.8 395.71 0.3 Not reported
N-(4-Amino-2-methylphenyl) derivative 3.2 312.41 0.5 Not reported
Chromen-4-one analog 5.1 527.49 <0.1 Not reported

*Estimated based on similar acetamides .

Biological Activity

2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS No. 306976-98-7) is a synthetic compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18F5NO3
  • Molecular Weight : 403.35 g/mol
  • IUPAC Name : this compound

The compound features a difluoroacetamide functional group that enhances its biological activity by influencing molecular interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoroacetamide moiety can modulate various biochemical pathways, influencing processes such as:

  • Signal Transduction : The compound may alter signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in disease mechanisms, such as tyrosinase, which is involved in melanin production.

Inhibition of Tyrosinase

Research has indicated that compounds structurally related to this compound exhibit significant tyrosinase inhibition. For instance:

  • IC50 Values : Compounds with similar scaffolds have shown IC50 values ranging from nanomolar to micromolar concentrations against tyrosinase, suggesting a potent inhibitory effect .
CompoundIC50 (μM)Mechanism of Action
Compound 10.51 ± 0.00Mixed-type inhibitor
Compound 2144.06 ± 3.10Competitive inhibitor

Cytotoxicity in Cell Lines

In vitro studies using B16F10 melanoma cells demonstrated varying degrees of cytotoxicity for related compounds:

  • Compound 3 showed weak cytotoxicity at higher concentrations (5 μM) after 72 hours of treatment.
  • Other compounds did not exhibit significant cytotoxic effects at tested concentrations .

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of structurally similar compounds found that they exhibited moderate radical scavenging abilities. The ability to scavenge ABTS+• radicals was noted to be between 54% to 64% inhibition for effective compounds .

Case Study 2: Therapeutic Potential in Melanoma

Research has suggested that compounds similar to this compound may have therapeutic potential in treating melanoma due to their ability to inhibit tyrosinase and reduce melanin production .

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